2,6-Dihydroxy-4-methoxybenzaldehyde
Description
2,6-Dihydroxy-4-methoxybenzaldehyde is a hydroxy-methoxy-substituted benzaldehyde derivative with a molecular formula of C₈H₈O₄ and a molecular weight of 168.14 g/mol. Structurally, it features hydroxyl groups at the 2- and 6-positions and a methoxy group at the 4-position of the benzene ring. This substitution pattern distinguishes it from simpler benzaldehyde derivatives and contributes to its unique physicochemical and biological properties.
The compound is synthesized via regioselective methoxylation and hydroxylation reactions. A reported synthesis route achieves a 58.0% yield through condensation and protection-deprotection strategies, as documented by LookChem (2022) . Hydroxybenzaldehydes, including this compound, are pharmacologically significant intermediates for anticancer, antimicrobial, and antioxidant agents due to their ability to participate in hydrogen bonding and redox reactions .
Properties
Molecular Formula |
C8H8O4 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
2,6-dihydroxy-4-methoxybenzaldehyde |
InChI |
InChI=1S/C8H8O4/c1-12-5-2-7(10)6(4-9)8(11)3-5/h2-4,10-11H,1H3 |
InChI Key |
HWLRTXHDKIOPHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)O)C=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features |
|---|---|---|---|---|
| 2,6-Dihydroxy-4-methoxybenzaldehyde | C₈H₈O₄ | 168.14 | 2-OH, 6-OH, 4-OCH₃ | Enhanced polarity; multiple H-bonding |
| 4-Hydroxybenzaldehyde (4-HB) | C₇H₆O₂ | 122.12 | 4-OH | Single phenolic group; high solubility |
| 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | C₈H₈O₃ | 152.15 | 4-OH, 3-OCH₃ | Balanced lipophilicity; flavorant |
- Polarity and Solubility : The two hydroxyl groups in 2,6-dihydroxy-4-methoxybenzaldehyde increase its polarity compared to 4-HB and vanillin, likely enhancing water solubility and hydrogen-bonding capacity . Methoxy groups, as in vanillin and the target compound, reduce crystallinity but improve thermal stability .
- Reactivity: The ortho- and para- hydroxyl groups in 2,6-dihydroxy-4-methoxybenzaldehyde make it more reactive in electrophilic substitution reactions compared to mono-hydroxy analogs like 4-HB .
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